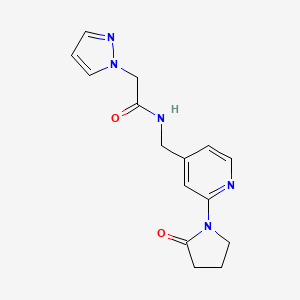

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-pyrazol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c21-14(11-19-7-2-5-18-19)17-10-12-4-6-16-13(9-12)20-8-1-3-15(20)22/h2,4-7,9H,1,3,8,10-11H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPMKDXYYZXLNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide” typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrrolidinone ring: This could be achieved through a cyclization reaction involving an amine and a carboxylic acid derivative.

Attachment of the pyridine ring: This might involve a nucleophilic substitution reaction where the pyridine ring is introduced.

Formation of the pyrazole ring: This could be synthesized via a condensation reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

Final assembly: The final step would involve coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions could be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions to replace certain atoms or groups with others.

Common Reagents and Conditions

Common reagents for these reactions might include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halides or organometallic compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol or an amine.

Scientific Research Applications

“N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide” could have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential probe for studying biological processes.

Medicine: As a lead compound for the development of new drugs.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of “N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide” would depend on its specific biological target. Potential mechanisms might include:

Binding to enzymes: Inhibiting or activating enzyme activity.

Interacting with receptors: Modulating receptor signaling pathways.

Altering gene expression: Affecting the transcription or translation of specific genes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues with 2-Oxopyrrolidin-1-yl Groups

Compounds from , such as 2-(2-oxopyrrolidin-1-yl)-N-pentyl-2-[4-(trifluoromethyl)phenyl]acetamide (4s) and N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)-2-[2-(trifluoromethyl)phenyl]acetamide (4t) , share the 2-oxopyrrolidin-1-yl-acetamide scaffold. Key differences include:

- Synthetic Routes: Both classes utilize γ-aminobutyric acid (GABA) derivatives and isocyanates, but the target compound’s pyridine-pyrazole assembly likely requires additional coupling steps (e.g., Buchwald-Hartwig amination or nucleophilic substitution) .

Table 1: Comparison of 2-Oxopyrrolidin-1-yl Derivatives

Pyrazole-Acetamide Derivatives

The pyrazole-acetamide moiety is a common feature in kinase inhibitors and antimicrobial agents. Examples include:

- Its spectral data (IR, $^1$H NMR) confirm the acetamide linkage, analogous to the target compound .

- Tunisertib (): A serine/threonine kinase inhibitor with a difluorophenylmethyl-pyrazole-acetamide structure. Unlike the target compound, tunisertib incorporates a quinoline group, which may broaden its kinase selectivity .

Table 2: Pyrazole-Acetamide Derivatives

Crystallographic and Conformational Insights

highlights the importance of amide conformation in N-pyrazole derivatives. The title compound N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide exhibits an anti-periplanar amide torsion (177.54°), optimizing hydrogen bonding. The target compound’s pyridin-4-ylmethyl group may introduce steric hindrance, altering crystal packing or binding modes compared to simpler arylacetamides .

Biological Activity

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 270.33 g/mol. The compound features a pyrrolidinone ring, a pyridine moiety, and a pyrazole structure, which are known to influence its pharmacological properties.

Synthesis

The synthesis typically involves several steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Pyridine and Pyrazole Functionalization : The pyridine ring undergoes nucleophilic substitution, while the pyrazole component is introduced through coupling reactions.

- Amide Bond Formation : The final step involves coupling the pyridine and pyrazole derivatives using reagents like EDCI and HOBt to form the amide bond.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of similar structures can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-Acetyl derivative | HeLa | 10.5 | Caspase activation |

| Pyrazole derivative | MCF7 | 8.3 | Cell cycle arrest |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

Neuroprotective Effects

Additionally, there is emerging evidence suggesting neuroprotective effects in models of neurodegenerative diseases. The compound may enhance cognitive function by modulating neurotransmitter systems, making it a candidate for treating conditions like Alzheimer's disease.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of similar compounds featuring the oxopyrrolidine structure. The results indicated that these compounds significantly reduced tumor growth in xenograft models, with mechanisms involving apoptosis induction and cell cycle arrest.

Study 2: Antimicrobial Testing

In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed potent activity with minimum inhibitory concentrations (MICs) below 10 µg/mL, indicating strong antimicrobial potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.